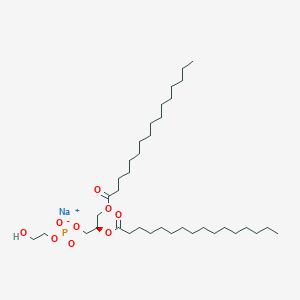
Metyltetraprole
Übersicht
Beschreibung
Metyltetraprole is a quinone outside inhibitor fungicide sold under the brand name Pavecto by its inventor, Sumitomo Chemical . It is the only tetrazolinone fungicide and the only one in the Fungicide Resistance Action Committee’s subgroup 11A .
Synthesis Analysis
Metyltetraprole was developed specifically to find an active ingredient with the same mode of action (a QoI) but with sufficiently different chemistry as to avoid “critical” QoI resistance increasing around the world .Molecular Structure Analysis
The structure of Metyltetraprole is characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring . This design was intended to avoid steric hindrance between the molecule and cytochrome b with G143A substitution .Chemical Reactions Analysis
Metyltetraprole has been designed to overcome significant QoI resistance caused by a G143A mutation in the binding site . It is distinct from other QoIs, such as azoxystrobin, in various ways .Physical And Chemical Properties Analysis
The chemical formula of Metyltetraprole is C19H17ClN6O2 . Its molar mass is 396.84 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Overcoming QoI Resistance
Metyltetraprole was designed to overcome significant QoI resistance caused by a G143A mutation in the binding site of various fungi . It has the same mode of action as a QoI but with sufficiently different chemistry to avoid increasing QoI resistance around the world .
Control of Wheat Leaf Blotch
Metyltetraprole is effective against Zymoseptoria tritici, the causal agent of wheat leaf blotch . This disease is a significant problem in wheat cultivation, and Metyltetraprole provides a new tool for its management.
Control of Barley Net Blotch
Pyrenophora teres, the causal agent of barley net blotch, is another target of Metyltetraprole . This disease can cause significant yield losses in barley, and the use of Metyltetraprole can help manage this issue.
Activity Against Azoxystrobin-Resistant Isolates
Metyltetraprole has shown potent activity against azoxystrobin-resistant isolates carrying various mutations in cytochrome b . This makes it a valuable tool in the fight against fungicide resistance.
Incompatibility of Different Cytochrome B Mutations
Research has shown that Metyltetraprole resistant isolates could only be generated from wildtype parents, but not from G143A parents . This suggests that both mutations are incompatible, providing valuable insights into the mechanisms of fungicide resistance.
Broad Spectrum of Activity
Metyltetraprole covers a broad pathogen spectrum, including ascomycetes, basidiomycetes, and oomycetes . This broad-spectrum activity makes it a versatile tool in plant disease management.
Wirkmechanismus
Target of Action
Metyltetraprole primarily targets the cytochrome b (Cytb) in phytopathogenic fungi . Cytb is a key component of the mitochondrial respiratory chain bc1 complex . This complex plays a crucial role in the respiratory chain, which is essential for cell maintenance and proliferation in many fungal plant pathogens .
Mode of Action
Metyltetraprole is a novel quinone outside inhibitor (QoI) fungicide . It is designed to avoid cross-resistance in Cytb G143A-harboring QoI-resistant phytopathogenic fungi . Metyltetraprole, characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring, was designed to avoid steric hindrance between the molecule and Cytb with G143A substitution .
Biochemical Pathways
Metyltetraprole inhibits the respiratory chain via complex III . The bc1 complex functions as a protonmotive ubiquinol:cytochrome c oxidoreductase, conserving and converting the energy obtained from the oxidation of ubiquinol by cytochrome c into a transmembrane proton gradient . This gradient can be used for other processes, such as ATP synthesis by the FoF1 ATP synthase .
Pharmacokinetics
It is known that metyltetraprole is effective against qoi-resistant strains , suggesting that it has good bioavailability to reach its target sites in resistant strains.
Result of Action
The result of Metyltetraprole’s action is the inhibition of the respiratory chain in phytopathogenic fungi . This leads to the disruption of energy production in the fungi, thereby inhibiting their growth and proliferation .
Safety and Hazards
Zukünftige Richtungen
Metyltetraprole has been recently developed to overcome QoI resistance . Most of the fungicides developed in the last four decades are site-specific in action and are generally used in combination with other modes of action, mostly multi-site inhibitors, to avoid resistance development . In the future, natural compounds hold promise to serve as new fungicide leads in place of more toxic synthetic compounds .
Eigenschaften
IUPAC Name |
1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQRGKFXLAPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108889 | |
| Record name | Metyltetraprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metyltetraprole | |
CAS RN |
1472649-01-6 | |
| Record name | 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyltetraprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472649016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyltetraprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METYLTETRAPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Metyltetraprole?
A: Metyltetraprole is a quinone outside inhibitor (QoI) fungicide that acts on the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [, , , , , , ] It specifically targets the Qo site of this complex, inhibiting electron transport and ultimately leading to fungal death. [, , , , , , ]
Q2: What makes Metyltetraprole unique compared to other QoI fungicides?
A: Metyltetraprole demonstrates efficacy against fungal strains that have developed resistance to existing QoI fungicides. [, , , , , , ] This unique characteristic stems from its ability to retain activity against fungi carrying the G143A mutation in the cytochrome b gene, a common mechanism of QoI resistance. [, , , , , , ] Studies with pathogens like Zymoseptoria tritici and Pyrenophora teres demonstrate this effectiveness against both wild-type and resistant strains. [, , ]
Q3: How does the structure of Metyltetraprole contribute to its activity against resistant strains?
A: While Metyltetraprole shares structural similarities with other QoIs like azoxystrobin and pyraclostrobin, subtle differences are crucial for its activity against resistant strains. [, ] Computational studies indicate that the tetrazolinone moiety of Metyltetraprole plays a crucial role. [] This moiety allows for adaptable interactions at the binding site, specifically by balancing Coulombic and van der Waals interactions, even in the presence of mutations that alter the binding site. [] This adaptability enables Metyltetraprole to maintain binding affinity and inhibit Complex III function even in resistant strains. []
Q4: What are the implications of Metyltetraprole's unique activity for fungicide resistance management?
A: Metyltetraprole's efficacy against QoI-resistant strains makes it a valuable tool for managing resistance development. [, ] It can be integrated into fungicide programs, either in combination or alternation with other fungicides, to reduce the reliance on single-site fungicides and minimize the selection pressure for resistance. [, ] This approach is essential for extending the lifespan of existing fungicides and ensuring the long-term sustainability of crop protection strategies.
Q5: What analytical methods are used to assess the sensitivity of fungi to Metyltetraprole?
A: Traditional agar plate methods might underestimate the sensitivity of some fungi to Metyltetraprole. [] Microtiter plate tests using liquid media provide a more accurate assessment, even for isolates that do not sporulate well. [] This method has been successfully employed to monitor Metyltetraprole sensitivity in Cercospora beticola, the causal agent of sugar beet leaf spot. []
Q6: What is the broader impact of Metyltetraprole development on agricultural practices?
A: Metyltetraprole represents a significant advancement in combating fungicide resistance, a growing threat to global food security. [] Its development highlights the importance of continuous innovation in crop protection strategies to ensure sustainable food production. By targeting resistant fungal populations, Metyltetraprole helps maintain the efficacy of existing farmland, potentially reducing the need for further agricultural expansion and its associated environmental impact. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
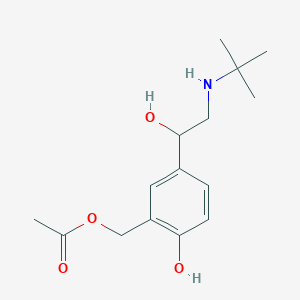
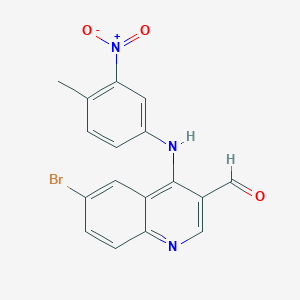
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
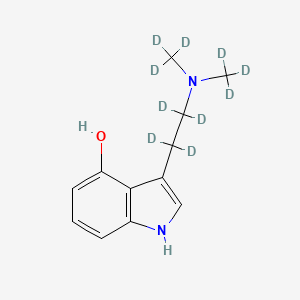

![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
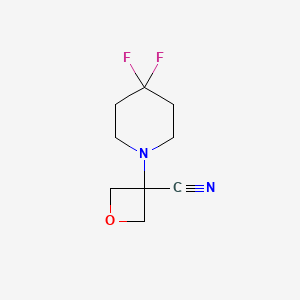
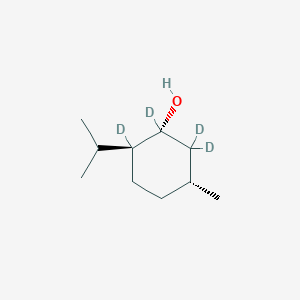
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)

